4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl: is a chemical compound with the molecular formula C12H6Br2I2 and a molecular weight of 563.8 g/mol . It is a solid substance that is typically stored in a dark, dry place at room temperature. This compound is known for its unique structure, which includes two bromine atoms and two iodine atoms attached to a biphenyl core.
Mechanism of Action
Target of Action
It is known to be a useful building block in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics .
Mode of Action
It is likely that its interactions with its targets are primarily through its halogen atoms, which can form halogen bonds with other molecules .
Biochemical Pathways
It is known to be involved in the synthesis of heterofluorene polymers and low band-gap polymers .
Pharmacokinetics
It is also known to inhibit CYP1A2 and CYP2C9 enzymes . The compound has a Log Po/w (iLOGP) of 3.62, indicating moderate lipophilicity . Its water solubility is very low, suggesting poor bioavailability .
Result of Action
It is known to be a useful building block in the synthesis of certain types of polymers .
Action Environment
The action of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place at room temperature . Its stability, efficacy, and action may be affected by these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl involves a reaction with diamine. The diamine solution is cooled to 0°C, and then sodium nitrite (NaNO2) is added dropwise over a period of 30 minutes. The reaction mixture is stirred for 1 hour at room temperature and 3 hours at 60°C, resulting in a dark brown solution. The solution is then cooled to 25°C, and the brown precipitate is collected by filtration.
Industrial Production Methods: While specific industrial production methods for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The larger halogen atoms (bromine and iodine) in the compound are good leaving groups, making it highly reactive in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl quinones.
Scientific Research Applications
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl has several scientific research applications, including:
Formation of Chiral Square Compartments: The compound and its derivatives are used in the self-assembly of achiral biphenyl tetracarboxylic acids to form two-dimensional grids with chiral square compartments.
Selective Monolithiation in Microflow Systems: It is utilized in the selective monolithiation of dibromobiaryls in microflow systems, highlighting its importance in organic synthesis and chemical processing.
Corrosion Inhibition: Bis-Schiff bases derived from dibromobiphenyl have been found to be effective corrosion inhibitors for mild steel in acidic media.
Polythiophene Synthesis: The compound plays a crucial role in the synthesis of polythiophenes bearing diphenyl groups, which are significant in the development of materials with specific optical and electronic properties.
Photoelectrocatalytic Degradation: It has been studied for its effectiveness in the photoelectrocatalytic degradation of pollutants, specifically in water solutions using titanium dioxide (TiO2) and doped TiO2 nanotube arrays.
Comparison with Similar Compounds
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl: This compound has a similar structure but with the positions of the bromine and iodine atoms reversed.
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl: Another similar compound with slight variations in the halogenation pattern.
Uniqueness: 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution reactions and the formation of chiral structures.
Properties
IUPAC Name |
4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXBIAWPJOGFCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728218 |
Source
|
Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-89-7 |
Source
|
Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 4,4'-dibromo-2,2'-diiodobiphenyl a valuable precursor in materials science?
A1: 4,4'-dibromo-2,2'-diiodobiphenyl serves as a versatile starting material for synthesizing polymers with interesting optoelectronic properties. Its structure, featuring both bromine and iodine substituents, allows for selective modification through metal-halogen exchange reactions. This selectivity is key in the reported research [, ], where 4,4'-dibromo-2,2'-diiodobiphenyl undergoes selective trans-lithiation at the bromine positions. This allows for the introduction of a dialkylsilyl group, leading to the formation of 2,7-disubstituted dibenzosilole monomers. These monomers are then used to create polymers like poly(9,9-dihexyl-2,7-dibenzosilole) via Suzuki copolymerization. This polymer demonstrates potential as a blue light-emitting material [, ].
Q2: What are the advantages of the resulting polymer, poly(9,9-dihexyl-2,7-dibenzosilole), in the context of light-emitting applications?
A2: Poly(9,9-dihexyl-2,7-dibenzosilole), derived from 4,4'-dibromo-2,2'-diiodobiphenyl, exhibits promising characteristics for blue light emission. Studies have shown that it offers better color stability and efficiency compared to the commonly used polyfluorene in single-layer light-emitting devices []. This enhanced performance makes it a potentially valuable material for developing more stable and efficient blue light-emitting polymers, addressing a significant challenge in the field of multicolor display applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.